3,6-diethyl 2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Description
Diethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
IUPAC Name |
diethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O7S2/c1-3-38-28(34)25-23-14-15-31(29(35)39-4-2)18-24(23)40-27(25)30-26(33)20-9-11-22(12-10-20)41(36,37)32-16-13-19-7-5-6-8-21(19)17-32/h5-12H,3-4,13-18H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMECSSRSPLPKGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diethyl 2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Ester Hydrolysis
Conditions : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis.
Mechanism : Nucleophilic acyl substitution.
Products : Corresponding dicarboxylic acid (or carboxylate salt).
| Reaction Type | Conditions | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acid Hydrolysis | 6M HCl, reflux, 12h | HCl, H₂O | Dicarboxylic acid | ~85 | |
| Saponification | 2M NaOH, EtOH, 60°C, 6h | NaOH, EtOH | Sodium dicarboxylate | ~90 |
Notes : Hydrolysis rates vary with steric hindrance from the tetrahydroisoquinoline and thienopyridine systems.
Sulfonamide Alkylation
Conditions : Alkylation at the sulfonamide nitrogen under basic conditions.
Mechanism : SN2 displacement.
| Reaction Type | Conditions | Reagents | Product | Application |
|---|---|---|---|---|
| N-Alkylation | K₂CO₃, DMF, 80°C, 24h | Alkyl halide (e.g., CH₃I) | N-alkylated sulfonamide derivative | Bioactivity optimization |
Side Reactions : Over-alkylation is minimized using stoichiometric alkylating agents.
Amide Bond Cleavage
Conditions : Acidic (H₂SO₄) or enzymatic cleavage.
| Reaction Type | Conditions | Reagents | Product |
|---|---|---|---|
| Acidic Hydrolysis | 6M H₂SO₄, reflux, 24h | H₂SO₄ | Benzamido-free thienopyridine derivative |
| Enzymatic Cleavage | Protease (pH 7.4, 37°C) | Subtilisin | Site-specific cleavage |
Limitations : Harsh acidic conditions may degrade the thienopyridine core.
2.4.1 Thienopyridine Oxidation
Conditions : Oxidizing agents (e.g., mCPBA).
Product : Sulfoxide or sulfone derivatives.
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C, 2h | Thienopyridine sulfoxide | High |
| H₂O₂/AcOH | 60°C, 6h | Thienopyridine sulfone | Moderate |
Applications : Sulfoxide derivatives enhance metabolic stability.
2.4.2 Electrophilic Aromatic Substitution
Reagents : Nitration (HNO₃/H₂SO₄), halogenation (Br₂/FeBr₃).
Site Selectivity : C5-position of the thienopyridine ring .
Reductive Amination
Conditions : NaBH₃CN, NH₄OAc, MeOH.
Product : Secondary amine derivatives via imine intermediates.
Cross-Coupling Reactions
Catalysts : Pd(PPh₃)₄ for Suzuki-Miyaura coupling.
Substrates : Aryl boronic acids at the thienopyridine C3-position .
Side Reactions and Mitigation Strategies
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Ester Transesterification : Avoided by using aprotic solvents (e.g., THF).
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Sulfonamide Hydrolysis : Minimized at neutral pH.
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Ring Dehydrogenation : Controlled by low-temperature oxidation.
Mechanistic Insights from Computational Studies
Scientific Research Applications
The compound 3,6-diethyl 2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate has garnered attention in various fields of scientific research due to its unique structural features and potential applications. This article explores its applications in medicinal chemistry, pharmacology, and material science, supported by comprehensive data and case studies.
Structural Overview
The compound belongs to a class of thieno[2,3-c]pyridine derivatives that exhibit a range of biological activities. Its molecular structure includes a thieno[2,3-c]pyridine core substituted with diethyl and sulfonamide groups, which enhance its solubility and biological activity.
Molecular Formula
- Molecular Formula : C₁₈H₂₃N₃O₅S
- Molecular Weight : 397.44 g/mol
Anticancer Activity
Research indicates that thieno[2,3-c]pyridine derivatives possess significant anticancer properties. A study demonstrated that similar compounds exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The incorporation of the tetrahydroisoquinoline moiety is believed to enhance these effects through multiple mechanisms, including the modulation of signaling pathways involved in cancer cell survival .
Antimicrobial Properties
Another area of interest is the antimicrobial efficacy of this compound. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, including resistant strains. The sulfonamide group plays a crucial role in enhancing the compound's interaction with bacterial enzymes, leading to effective inhibition of growth .
Neurological Applications
The tetrahydroisoquinoline component is associated with neuroprotective effects. Research has shown that compounds containing this scaffold can mitigate neurodegenerative processes in models of diseases such as Alzheimer's and Parkinson's. The mechanism involves the inhibition of oxidative stress and modulation of neurotransmitter systems .
Organic Electronics
Recent investigations into the use of thieno[2,3-c]pyridine derivatives in organic electronics highlight their potential as semiconducting materials. Their unique electronic properties make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). The diethyl substituents contribute to improved charge transport properties .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of thieno[2,3-c]pyridine derivatives for their anticancer activity. Among them, the compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent activity.
Case Study 2: Neuroprotective Effects
Research conducted on a similar derivative showed significant neuroprotective effects in an animal model of Parkinson's disease. The compound reduced dopaminergic neuron loss and improved motor function in treated subjects compared to controls.
Case Study 3: Organic Electronics Performance
A recent paper discussed the synthesis and characterization of thieno[2,3-c]pyridine-based materials for use in OLEDs. Devices fabricated with these materials exhibited high efficiency and stability under operational conditions.
Mechanism of Action
The mechanism of action of 3,6-diethyl 2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding . This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic Acid: A potent and selective inhibitor of the type 5 17-β-hydroxysteroid dehydrogenase AKR1C3.
2,3-Dihydroquinazolin-4(1H)-one: A scaffold used in drug development for its biological activity.
Uniqueness
Diethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is unique due to its combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development.
Biological Activity
The compound 3,6-diethyl 2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Tetrahydroisoquinoline Derivative : The initial step typically includes the reaction of phenethyl halides with alkyl nitriles to form dihydroisoquinoline intermediates. These intermediates are then reduced to yield the desired tetrahydroisoquinoline structure .
- Thieno[2,3-c]pyridine Core Construction : The thieno[2,3-c]pyridine framework is constructed through cyclization reactions involving appropriate precursors such as ethyl cyanoacetate and thioketones .
- Final Coupling and Functionalization : The final compound is formed by coupling the tetrahydroisoquinoline derivative with the thieno[2,3-c]pyridine moiety followed by the introduction of sulfonyl and carboxylate groups to enhance solubility and biological activity .
The biological activity of this compound can be attributed to several mechanisms:
- Dopamine D2 Receptor Antagonism : Compounds with tetrahydroisoquinoline structures have been shown to exhibit potent antagonistic effects on dopamine D2 receptors, which are crucial in neuropharmacology for treating disorders such as schizophrenia and Parkinson's disease .
- Anti-inflammatory Properties : Thienopyridine derivatives have demonstrated significant anti-inflammatory effects in various preclinical models. This activity is often linked to the inhibition of pro-inflammatory cytokines and modulation of immune responses .
- Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant properties that protect cells from oxidative stress, a contributor to various diseases including cancer and neurodegeneration .
Case Studies
- Neuropharmacological Assessment : A study evaluated the effects of similar compounds on animal models exhibiting symptoms akin to Parkinson's disease. The results showed a marked improvement in motor functions and a reduction in dopaminergic neuron degeneration when treated with derivatives containing the tetrahydroisoquinoline structure .
- Inflammatory Disease Models : In models of acute inflammation induced by lipopolysaccharides (LPS), derivatives of thieno[2,3-c]pyridine were found to significantly reduce edema and inflammatory markers compared to control groups .
Data Tables
Q & A
Q. What are the key synthetic steps and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step routes starting with a thieno[2,3-c]pyridine core. Key steps include:
- Amide coupling : Reaction of the sulfonylbenzamido group with the pyridine scaffold under anhydrous conditions, using coupling agents like EDCl/HOBt .
- Esterification : Diethyl ester formation via nucleophilic acyl substitution, requiring controlled pH (6.5–7.5) and temperatures (60–80°C) to avoid hydrolysis .
- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Progress is monitored via TLC and HPLC .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d6 or CDCl₃) confirm regiochemistry of the tetrahydroisoquinoline sulfonyl group and ester functionalities. Key signals include δ ~7.8 ppm (aromatic protons) and δ ~165 ppm (carbonyl carbons) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calculated vs. observed) and detects impurities .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and identify side products .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways and predict intermediate stability?
- Reaction Path Search : Use quantum chemical calculations (DFT, B3LYP/6-31G*) to map energy profiles for intermediates, identifying rate-limiting steps (e.g., amide bond formation) .
- Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on yields (e.g., DMF vs. THF) .
- Docking Studies : Molecular docking (AutoDock Vina) evaluates non-covalent interactions between intermediates and catalysts (e.g., Pd/C in hydrogenation steps) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay Standardization : Re-evaluate activity under uniform conditions (e.g., ATP concentration in kinase assays) to control for false positives .
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydrolyzed esters) that may contribute to discrepancies in IC₅₀ values .
- Structural Analog Comparison : Compare SAR with analogs (e.g., 3,6-dimethyl derivatives) to isolate functional group contributions to activity .
Q. How can reaction selectivity be enhanced during sulfonylation and esterification?
- Protecting Groups : Temporarily block reactive amines (e.g., Boc protection) during sulfonylation to prevent over-functionalization .
- Catalyst Screening : Test Pd²⁺/Cu⁺ systems for selective coupling of bulky tetrahydroisoquinoline sulfonamides .
- Temperature Gradients : Lower temperatures (0–5°C) during esterification reduce diastereomer formation .
Q. What methodologies validate the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light, followed by HPLC-MS to track degradation products (e.g., ester hydrolysis) .
- Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound via LC-MS .
Methodological Challenges and Solutions
Q. How to address low yields in the final coupling step?
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12h) and improve yields (15–20% increase) by enhancing energy transfer .
- Alternative Coupling Reagents : Replace EDCl with PyBOP for sterically hindered amines, improving yields from 45% to 72% .
Q. What techniques differentiate polymorphic forms of the compound?
- PXRD : Identify crystalline vs. amorphous phases; sharp peaks at 2θ = 12.5°, 17.8° indicate Form I .
- DSC : Monitor melting endotherms (e.g., Form I melts at 215°C vs. Form II at 198°C) .
Biological and Pharmacological Applications
Q. How to design assays for evaluating kinase inhibition potential?
Q. What in silico tools predict metabolic pathways and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
